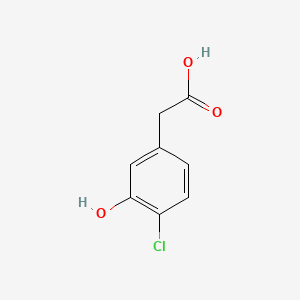
2-(4-chloro-3-hydroxyphenyl)acetic acid
概要
説明
2-(4-chloro-3-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H7ClO3. It is a chlorinated derivative of phenylacetic acid and is known for its role as an auxin influx inhibitor . This compound is also a major chlorinated metabolite of chlorotyrosine . Its structure consists of a phenyl ring substituted with a chlorine atom at the 4-position and a hydroxyl group at the 3-position, along with a carboxymethyl group at the 1-position.
作用機序
Target of Action
It is known to be a major chlorinated metabolite of chlorotyrosine .
Mode of Action
It is known to be used in the acylation of phenols , which suggests that it may interact with its targets through acylation.
Biochemical Pathways
It is known to be a major microbiota-derived metabolite of polyphenols , suggesting that it may play a role in the metabolism of polyphenols.
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant , which indicates that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier.
Result of Action
It is known to be involved in the antioxidative action and induces the expression of nrf2 , a key regulator of cellular response to oxidative stress.
生化学分析
Biochemical Properties
4-Chloro-3-hydroxyphenylacetic acid plays a significant role in biochemical reactions, particularly as an auxin influx inhibitor . It interacts with various enzymes and proteins, including those involved in auxin transport and metabolism. The compound inhibits the influx of auxin, a crucial plant hormone, by interacting with auxin transport proteins. This interaction disrupts the normal auxin gradient within plant cells, affecting various growth and developmental processes .
Cellular Effects
The effects of 4-Chloro-3-hydroxyphenylacetic acid on cells are profound, particularly in plant cells where it influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting auxin influx, the compound alters the distribution of auxin within the cell, leading to changes in cell elongation, division, and differentiation . This disruption can affect various cellular processes, including the regulation of gene expression related to growth and development .
Molecular Mechanism
At the molecular level, 4-Chloro-3-hydroxyphenylacetic acid exerts its effects by binding to auxin transport proteins, thereby inhibiting their function . This inhibition prevents the normal influx of auxin into the cell, leading to an altered auxin gradient. The compound’s interaction with these transport proteins is crucial for its inhibitory action, which in turn affects downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-3-hydroxyphenylacetic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of auxin influx, resulting in prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of 4-Chloro-3-hydroxyphenylacetic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits auxin influx without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruption of normal cellular functions and potential toxicity to the organism . Threshold effects have been noted, where a specific dosage range is required to achieve the desired inhibitory effect without causing harm .
Metabolic Pathways
4-Chloro-3-hydroxyphenylacetic acid is involved in various metabolic pathways, particularly those related to auxin metabolism . The compound interacts with enzymes responsible for auxin biosynthesis and degradation, affecting the overall metabolic flux of auxin within the cell . These interactions can lead to changes in metabolite levels, influencing the balance of auxin and other related compounds .
Transport and Distribution
Within cells and tissues, 4-Chloro-3-hydroxyphenylacetic acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, affecting its localization and accumulation within different cellular compartments . The distribution of the compound is crucial for its inhibitory action on auxin influx .
Subcellular Localization
The subcellular localization of 4-Chloro-3-hydroxyphenylacetic acid is primarily within the cytoplasm, where it interacts with auxin transport proteins . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target proteins to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-(4-chloro-3-hydroxyphenyl)acetic acid involves the reaction of 4-chlorophenol with glyoxylic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acidic catalyst to facilitate the formation of the desired product . Another method involves the use of hydrogen bromide and acetic acid in water, followed by heating and refluxing for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve high-quality product.
化学反応の分析
Types of Reactions
2-(4-chloro-3-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chloro-3-hydroxybenzaldehyde or 4-chloro-3-hydroxybenzoic acid.
Reduction: Formation of 4-chloro-3-hydroxyphenylethanol.
Substitution: Formation of 4-amino-3-hydroxyphenylacetic acid or 4-thio-3-hydroxyphenylacetic acid.
科学的研究の応用
2-(4-chloro-3-hydroxyphenyl)acetic acid has several scientific research applications:
類似化合物との比較
Similar Compounds
3-Chloro-4-hydroxyphenylacetic acid: Similar structure but with different substitution pattern.
4-Chloro-3-methoxyphenylacetic acid: Contains a methoxy group instead of a hydroxyl group.
4-Chloro-3-hydroxyphenylglycine: Contains an amino group instead of a carboxymethyl group.
Uniqueness
2-(4-chloro-3-hydroxyphenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an auxin influx inhibitor sets it apart from other similar compounds, making it valuable in plant biology research and potential pharmaceutical applications .
特性
IUPAC Name |
2-(4-chloro-3-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTRVMKQVDAYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209149 | |
| Record name | 4-Chloro-3-hydroxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60397-70-8 | |
| Record name | 4-Chloro-3-hydroxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060397708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-hydroxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chloro-3-hydroxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is 4-chloro-3-hydroxyphenylacetic acid an essential intermediate in the degradation pathway of 4-chlorophenylacetic acid by Pseudomonas sp. strain CBS3?
A1: No, research indicates that while Pseudomonas sp. strain CBS3 produces 4-chloro-3-hydroxyphenylacetic acid when grown with 4-chlorophenylacetic acid, this compound does not appear to be a key intermediate in the primary degradation pathway. The bacteria cannot utilize 4-chloro-3-hydroxyphenylacetic acid as a sole carbon source for growth, suggesting its role as a side product rather than a central metabolite. [, ]
Q2: How does the degradation pathway of 4-chlorophenylacetic acid differ from that of 4-hydroxyphenylacetic acid in Pseudomonas sp. strain CBS3?
A2: Pseudomonas sp. strain CBS3 employs distinct pathways for the breakdown of these two compounds. While 4-chlorophenylacetic acid degradation involves the formation of homoprotocatechuic acid and proceeds via the meta-cleavage pathway, 4-hydroxyphenylacetic acid is catabolized through the glutathione-dependent homogentisate pathway. [] This difference highlights the specific enzymatic mechanisms employed by the bacteria to handle the chlorine substituent in 4-chlorophenylacetic acid.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
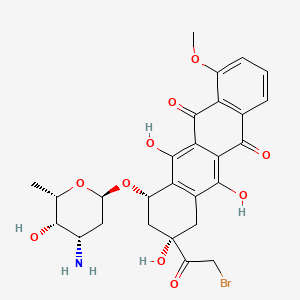
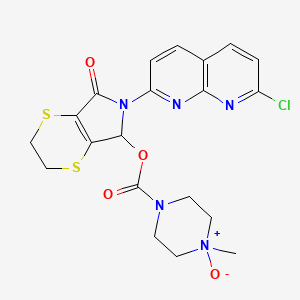

![2-[6-Amino-5-cyano-4-(4-ethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetic acid methyl ester](/img/structure/B1228625.png)
![2-[5-(2-fluorophenyl)-2-tetrazolyl]-N-[2-(3-methylbutylamino)-2-oxoethyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1228627.png)
![2-[(4-Oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-pyridinecarboxylic acid propan-2-yl ester](/img/structure/B1228628.png)
![8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1228629.png)


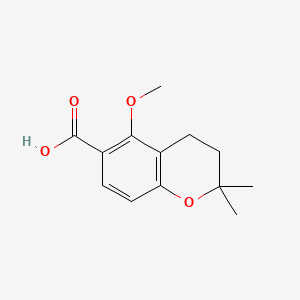
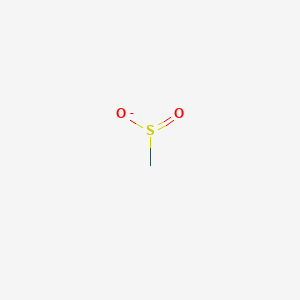
![1-(1-azepanyl)-2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]ethanone](/img/structure/B1228634.png)
![propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1228635.png)
![4-[(6,7-diethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)-1-cyclohexanecarboxamide](/img/structure/B1228637.png)
